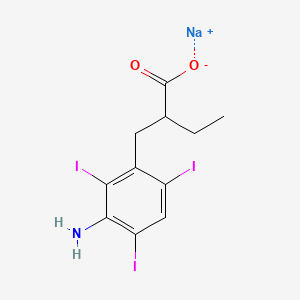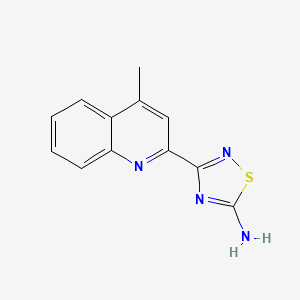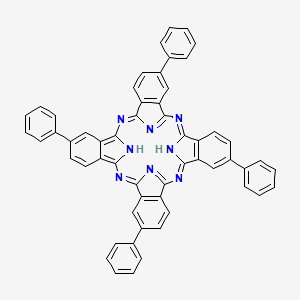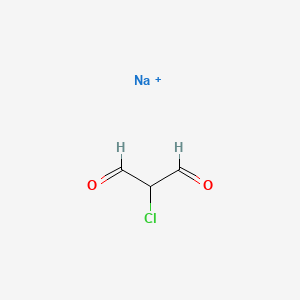
Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves several steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The reaction conditions typically include the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the functional groups.
Tropane Alkaloids: These compounds also contain a bicyclic structure and are known for their biological activities, but they have different substituents and stereochemistry.
The uniqueness of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications.
Propiedades
Número CAS |
101913-75-1 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-ynylheptanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-6-7-11-18(21,10-5-2)17(20)22-16-14(3)19-12-8-15(16)9-13-19/h14-16,21H,4,6-9,11-13H2,1-3H3 |
Clave InChI |
NMHNBGUPVCGDPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CC)(C(=O)OC1C(N2CCC1CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
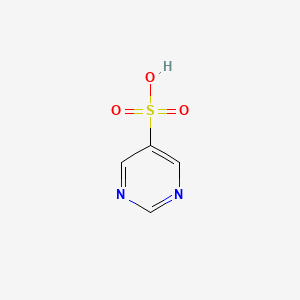

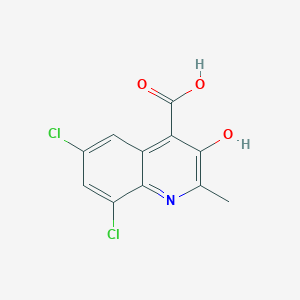
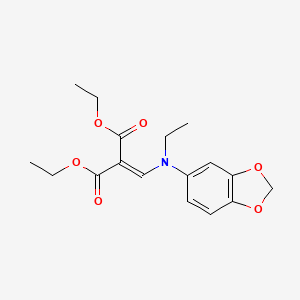
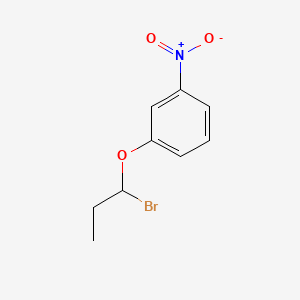

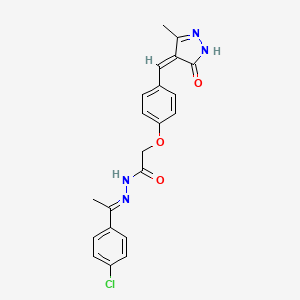
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
